molecular formula C15H23N3O2 B7561861 N-[(2-methoxy-6-methylpyridin-3-yl)methyl]-2-methylpiperidine-1-carboxamide

N-[(2-methoxy-6-methylpyridin-3-yl)methyl]-2-methylpiperidine-1-carboxamide

Cat. No. B7561861
M. Wt: 277.36 g/mol
InChI Key: FHNTZSZVGDSBTB-UHFFFAOYSA-N
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Description

N-[(2-methoxy-6-methylpyridin-3-yl)methyl]-2-methylpiperidine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. This compound is also known as MMMP, and it has been synthesized using various methods. MMMP is a piperidine derivative that has been found to have a wide range of biochemical and physiological effects. In

Scientific Research Applications

MMMP has been found to have potential applications in the field of pharmacology. It has been studied for its antipsychotic and antidepressant effects, as well as its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. MMMP has also been studied for its analgesic effects and its ability to modulate the immune system.

Mechanism of Action

The exact mechanism of action of MMMP is not fully understood. However, it has been suggested that MMMP acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. MMMP has also been found to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
MMMP has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce the activity of the mesolimbic dopamine system, which is associated with the positive symptoms of schizophrenia. MMMP has also been found to increase the activity of the prefrontal cortex, which is associated with cognitive function. In addition, MMMP has been found to have analgesic effects and to modulate the immune system.

Advantages and Limitations for Lab Experiments

One advantage of using MMMP in lab experiments is its specificity for dopamine D2 and serotonin 5-HT1A receptors. This allows researchers to study the effects of MMMP on these receptors without the confounding effects of other neurotransmitter systems. However, one limitation of using MMMP in lab experiments is its potential toxicity. MMMP has been found to be toxic to cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on MMMP. One direction is to further explore its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. Another direction is to study its effects on other neurotransmitter systems, such as the glutamatergic system. Additionally, future research could focus on developing derivatives of MMMP with improved pharmacological properties, such as increased potency or reduced toxicity.
Conclusion:
In conclusion, N-[(2-methoxy-6-methylpyridin-3-yl)methyl]-2-methylpiperidine-1-carboxamide is a chemical compound with potential applications in the field of pharmacology. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on MMMP could lead to the development of new treatments for a variety of neurological and psychiatric disorders.

Synthesis Methods

The synthesis of MMMP can be achieved using various methods. One of the most commonly used methods is the reaction between 2-methylpiperidine-1-carboxylic acid and 2-methoxy-6-methylpyridine-3-carbaldehyde. This reaction takes place in the presence of a reducing agent, such as sodium borohydride, to yield MMMP. Other methods that have been reported in the literature include the use of Grignard reagents and palladium-catalyzed coupling reactions.

properties

IUPAC Name

N-[(2-methoxy-6-methylpyridin-3-yl)methyl]-2-methylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-11-7-8-13(14(17-11)20-3)10-16-15(19)18-9-5-4-6-12(18)2/h7-8,12H,4-6,9-10H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNTZSZVGDSBTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)NCC2=C(N=C(C=C2)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-methoxy-6-methylpyridin-3-yl)methyl]-2-methylpiperidine-1-carboxamide

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